2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide
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Description
The compound “2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide” is a nitrogen-containing heterocycle . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The reactions often involve the use of an acyclic starting material and a series of transformations to generate the bicyclic scaffold .Future Directions
The future directions in the research of this compound could involve the development of new synthetic methodologies and applications in the field of drug discovery . The unique structure of this compound makes it a challenging scaffold to acquire, and therefore, it presents an interesting area for future research .
Properties
IUPAC Name |
2-chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-5-8(14)12-6-10-3-1-2-7(4-10)9(15)13-10/h7H,1-6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYROAXZANUVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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